

# validating the purity of synthetic (R)-1-Methylazetidine-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (R)-1-Methylazetidine-2-carboxylic acid

**Cat. No.:** B1422763

[Get Quote](#)

An In-Depth Technical Guide to Validating the Purity of Synthetic **(R)-1-Methylazetidine-2-carboxylic Acid**

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

**(R)-1-Methylazetidine-2-carboxylic acid** is a constrained, non-proteinogenic amino acid analogue that serves as a vital chiral building block in modern medicinal chemistry. Its rigid four-membered ring structure imparts unique conformational constraints on peptide and small molecule scaffolds, often leading to enhanced potency, selectivity, and metabolic stability in drug candidates. Given its role in producing active pharmaceutical ingredients (APIs), the unequivocal validation of its chemical and stereochemical purity is not merely an academic exercise but a critical regulatory requirement.

This guide provides an in-depth comparison of the essential analytical methodologies for establishing the purity of synthetic **(R)-1-Methylazetidine-2-carboxylic acid**. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This approach is grounded in the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate a thorough understanding of impurities in new drug substances.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## The Imperative of a Comprehensive Impurity Profile

Before delving into analytical techniques, it is crucial to understand the potential impurities that can arise during the synthesis of **(R)-1-Methylazetidine-2-carboxylic acid**. An impurity is any component of the drug substance that is not the desired chemical entity.<sup>[6][7]</sup> The impurity profile for this compound can be broadly categorized as:

- Enantiomeric Impurity: The most critical stereochemical impurity is the undesired (S)-enantiomer. As enantiomers can have vastly different pharmacological and toxicological effects, its quantification is paramount.<sup>[8]</sup>
- Organic Impurities: These can be starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products.<sup>[2][6]</sup> For instance, synthetic routes starting from L-azetidine-2-carboxylic acid or involving intramolecular cyclization may have specific, predictable process-related impurities.<sup>[9][10][11]</sup>
- Inorganic Impurities: These may include reagents, catalysts, and inorganic salts.<sup>[2][12]</sup>
- Residual Solvents: Solvents used during synthesis or purification must be controlled according to ICH Q3C guidelines.<sup>[2]</sup>

According to ICH Q3A (R2) guidelines, impurities present at levels above a certain threshold must be reported, identified, and/or qualified for safety.<sup>[1][2][6][12]</sup> This necessitates the use of a suite of orthogonal analytical techniques capable of detecting, identifying, and quantifying these diverse impurities with high sensitivity and specificity.

## Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the definitive technique for separating and quantifying enantiomers, making it the most widely used and reliable method for determining the enantiomeric excess (% ee) of **(R)-1-Methylazetidine-2-carboxylic acid**.<sup>[8][13][14][15]</sup> The principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), resulting in different retention times.<sup>[13][16]</sup>

**Causality of Method Choice:** Direct separation on a CSP is preferred over indirect methods (which involve derivatization into diastereomers) because it is generally faster, requires less sample preparation, and avoids potential kinetic resolution issues during the derivatization

reaction. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often provide excellent resolution for chiral amino acids and their derivatives.[16]

## Experimental Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination

- Instrumentation: HPLC system with a UV detector or Mass Spectrometer (MS).
- Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, is a robust starting point.
- Mobile Phase: A typical mobile phase for this class of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane), a polar alcohol modifier (e.g., ethanol or isopropanol), and an acidic additive (e.g., trifluoroacetic acid - TFA) to improve peak shape and resolution by suppressing the ionization of the carboxylic acid. A typical starting condition could be 90:10:0.1 (v/v/v) Hexane:Ethanol:TFA.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 25 °C.
  - Injection Volume: 10 µL.
  - Detection: UV at a suitable wavelength (e.g., 210 nm, where the carboxylic acid group absorbs) or MS.
- Analysis Workflow:
  - Inject a solution of the racemic (R/S)-1-Methylazetidine-2-carboxylic acid to determine the retention times ( $t_R$ ) of both the (R) and (S) enantiomers and to calculate the resolution ( $R_s$ ). A resolution of  $>1.5$  is desired for baseline separation.[8]

- Inject the synthetic (R)-enantiomer sample.
- Integrate the peak areas for both enantiomers.
- Calculation of Enantiomeric Excess (% ee):  $\% \text{ ee} = [(\text{Area}_R - \text{Area}_S) / (\text{Area}_R + \text{Area}_S)] * 100$

## Data Presentation

| Parameter                     | Result   | Acceptance Criteria |
|-------------------------------|----------|---------------------|
| Retention Time (R-enantiomer) | 8.5 min  | Report              |
| Retention Time (S-enantiomer) | 10.2 min | Report              |
| Resolution (Rs)               | > 2.0    | > 1.5               |
| Area of R-enantiomer          | 99.85    | Report              |
| Area of S-enantiomer          | 0.15     | Report              |
| Enantiomeric Excess (% ee)    | 99.7%    | $\geq 99.5\%$       |

## Experimental Workflow: Chiral HPLC



[Click to download full resolution via product page](#)

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Orthogonal Purity Assessment

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound and for detecting and quantifying chemical (non-enantiomeric) impurities.<sup>[17][18][19][20]</sup> Furthermore, with the use of chiral auxiliaries, it can serve as an excellent orthogonal method to HPLC for determining enantiomeric purity.<sup>[21][22][23]</sup>

## A. <sup>1</sup>H and <sup>13</sup>C NMR for Structural Identity and Chemical Purity

Causality of Method Choice: <sup>1</sup>H and <sup>13</sup>C NMR provide a detailed fingerprint of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration values confirm that the target molecule has been synthesized and can reveal the presence of process-related impurities. For **(R)-1-Methylazetidine-2-carboxylic acid**, one would expect characteristic signals for the N-methyl group, the azetidine ring protons, and the highly deshielded carboxylic acid proton.<sup>[17][19]</sup> The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often in the 10-12 ppm range.<sup>[17][19][20]</sup>

## B. Chiral NMR for Enantiomeric Purity

Causality of Method Choice: While HPLC is the primary method, chiral NMR provides a valuable, independent verification of enantiomeric excess. This technique relies on converting the enantiomeric pair into a mixture of diastereomers *in situ* by adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).<sup>[21][22][23]</sup> These diastereomeric complexes are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their direct integration and the calculation of enantiomeric purity.<sup>[14][21]</sup> For a carboxylic acid, a chiral amine or alcohol can be used as a CDA to form diastereomeric amides or esters.

## Experimental Protocol: Chiral NMR using a Chiral Derivatizing Agent

- Reagent Selection: Choose an appropriate enantiomerically pure Chiral Derivatizing Agent (CDA), for example, (R)-(+)- $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetic acid (Mosher's acid) or

a more modern alternative like (S)-(-)-1-(1-Naphthyl)ethyl isocyanate, which reacts with the carboxylic acid.

- Sample Preparation:
  - In an NMR tube, dissolve a precise amount of the **(R)-1-Methylazetidine-2-carboxylic acid** sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.7 mL  $\text{CDCl}_3$  or  $\text{C}_6\text{D}_6$ ).
  - Add a slight excess (e.g., 1.1 equivalents) of the chosen CDA.
  - Add a coupling agent (e.g., DCC or EDC) if forming an ester or amide bond.
  - Allow the reaction to proceed to completion.
- NMR Acquisition: Acquire a high-resolution  $^1\text{H}$  NMR spectrum.
- Data Analysis:
  - Identify a proton signal in the molecule (e.g., the N-methyl protons or one of the ring protons) that is well-resolved and shows distinct peaks for the two diastereomeric complexes.
  - Carefully integrate the areas of these two distinct signals. The ratio of these integrals corresponds directly to the enantiomeric ratio of the original sample.

## Data Presentation

| Diastereomer             | Proton Signal   | Chemical Shift ( $\delta$ , ppm) | Integral |
|--------------------------|-----------------|----------------------------------|----------|
| R,R-Diastereomer         | $-\text{NCH}_3$ | 2.45                             | 99.8     |
| S,R-Diastereomer         | $-\text{NCH}_3$ | 2.48                             | 0.2      |
| Enantiomeric Ratio (R:S) | 99.8 : 0.2      |                                  |          |

## Experimental Workflow: Chiral NMR



[Click to download full resolution via product page](#)

Caption: Workflow for determining enantiomeric ratio using Chiral NMR.

## Mass Spectrometry (MS): Impurity Identification and Molecular Weight Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying and quantifying unknown impurities.[24][25] When coupled with liquid chromatography (LC-MS), it becomes a cornerstone for impurity profiling.[26][27][28]

**Causality of Method Choice:** LC-MS provides two dimensions of data: the retention time from the LC and the mass-to-charge ratio ( $m/z$ ) from the MS.[28] This allows for the separation of impurities from the main compound, even if they are present at very low levels. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity, a critical step in its structural elucidation.[25][26]

## Experimental Protocol: LC-MS for Impurity Profiling

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, TOF, or Orbitrap) with an electrospray ionization (ESI) source. ESI is well-suited for polar molecules like amino acids.[26]
- Chromatography: Use a standard reversed-phase C18 column. The mobile phase would typically consist of water and acetonitrile, both with a small amount of an acid (e.g., 0.1% formic acid) to facilitate ionization. A gradient elution (increasing acetonitrile percentage over time) is used to separate compounds with a range of polarities.
- Sample Preparation: Prepare the sample as described for HPLC analysis (e.g., 1 mg/mL).

- MS Conditions:

- Ionization Mode: Positive ESI mode is typically effective for this compound, as the tertiary amine can be readily protonated ( $[M+H]^+$ ).
- Mass Range: Scan a range appropriate to cover the parent compound and potential impurities (e.g., m/z 50-500).

- Data Analysis:

- Confirm the m/z of the main peak corresponds to the  $[M+H]^+$  of **(R)-1-Methylazetidine-2-carboxylic acid** (Expected m/z = 116.0706 for  $C_5H_{10}NO_2^+$ ).
- Search the chromatogram for other peaks.
- Analyze the m/z of any detected impurity peaks. Use the accurate mass data from HRMS to propose elemental compositions and potential structures.

## Data Presentation

| Retention Time<br>(min) | Observed m/z<br>( $[M+H]^+$ ) | Proposed<br>Elemental<br>Formula | Proposed<br>Identity                                           | Relative<br>Abundance<br>(%) |
|-------------------------|-------------------------------|----------------------------------|----------------------------------------------------------------|------------------------------|
| 5.2                     | 116.0705                      | $C_5H_{10}NO_2$                  | (R)-1-Methylazetidine-2-carboxylic acid                        | 99.85                        |
| 3.8                     | 102.0549                      | $C_4H_8NO_2$                     | Azetidine-2-carboxylic acid<br>(starting material)             | 0.08                         |
| 7.1                     | 130.0862                      | $C_6H_{12}NO_2$                  | Methyl (R)-1-Methylazetidine-2-carboxylate<br>(ester impurity) | 0.07                         |

## Experimental Workflow: LC-MS Impurity Profiling



[Click to download full resolution via product page](#)

Caption: Workflow for impurity profiling using LC-MS.

## Elemental Analysis: Fundamental Compositional Verification

Elemental analysis (CHNS) is a fundamental technique that provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. It serves as a final, bulk-level check of purity and confirms that the empirical formula of the synthesized compound is correct.[29]

**Causality of Method Choice:** While it doesn't provide information on stereochemistry or specific impurities, elemental analysis is an excellent method for verifying the overall integrity of the bulk substance.[29][30][31] A significant deviation from the theoretical percentages indicates the presence of impurities, such as inorganic salts or residual solvents, that may not be detected by other methods. The technique is robust, cost-effective, and requires minimal sample preparation.[29]

## Experimental Protocol: Elemental Analysis

- Instrumentation: A dedicated CHNS elemental analyzer.
- Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried, homogenous sample into a tin capsule.

- Analysis: The sample is combusted at high temperature, converting the elements into gaseous forms (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>, SO<sub>2</sub>). These gases are then separated and quantified by a detector.
- Data Analysis: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula (C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub>).

## Data Presentation

| Element      | Theoretical % | Experimental % | Deviation |
|--------------|---------------|----------------|-----------|
| Carbon (C)   | 52.16         | 52.11          | -0.05     |
| Hydrogen (H) | 7.88          | 7.91           | +0.03     |
| Nitrogen (N) | 12.17         | 12.15          | -0.02     |
| Purity       | Conforms      |                |           |

Acceptance criteria for deviation are typically within  $\pm 0.4\%$  of the theoretical value.

## Experimental Workflow: Elemental Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for elemental analysis.

## An Integrated Strategy for Purity Validation

No single analytical technique is sufficient to fully characterize the purity of a drug substance. A robust and defensible purity validation strategy relies on the intelligent application of orthogonal methods, where each technique provides complementary information.

[Click to download full resolution via product page](#)

Caption: Integrated analytical strategy for comprehensive purity validation.

By combining the high-precision enantiomeric separation of chiral HPLC, the detailed structural confirmation of NMR, the sensitive impurity identification of LC-MS, and the fundamental compositional verification of elemental analysis, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for **(R)-1-Methylazetidine-2-carboxylic acid**. This multi-faceted approach not only ensures the quality and consistency of this critical building block but also satisfies the stringent requirements of global regulatory agencies, ultimately safeguarding patient safety and ensuring product efficacy.

## References

- Wenzel, T. J. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed.
- Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Kusano, S., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by  $^1\text{H}$  NMR. *Organic Letters*, ACS Publications.
- Chiral derivatizing agent. (n.d.). Wikipedia.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy - gmp-compliance.org.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci.
- Measuring Chiral Purity. (n.d.). OpenOChem Learn.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Chiral Derivatizing Agent for Absolute Configuration. (n.d.). TCI Chemicals.
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. *Trends in Analytical Chemistry*.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - NIH.
- Guo, J., et al. (n.d.). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. (n.d.). Benchchem.
- Pharmaceutical Elemental Impurities Analysis. (n.d.). BOC Sciences.
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). Benchchem.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (n.d.). Benchchem.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.

- Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.). Innovational Journals.
- Q3A(R2). (n.d.). Slideshare.
- Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.
- Successful elemental analysis: Using XRF in the pharmaceutical industry. (2021, September 13). YouTube.
- Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
- Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
- Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
- Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (n.d.). PMC - NIH.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Chemistry LibreTexts.
- NMR and Mass Spectroscopy of Carboxylic Acids. (2023, December 7). JoVE.
- (R)-1-Boc-Azetidine-2-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.
- Aurelio, L., et al. (n.d.). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed.
- Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate.
- Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Q3A(R2) | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 23. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. zefsci.com [zefsci.com]
- 25. innovativejournals.com [innovationaljournals.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. scispace.com [scispace.com]
- 28. pacificbiolabs.com [pacificbiolabs.com]
- 29. aurigaresearch.com [aurigaresearch.com]
- 30. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 31. smithers.com [smithers.com]
- To cite this document: BenchChem. [validating the purity of synthetic (R)-1-Methylazetidine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1422763#validating-the-purity-of-synthetic-r-1-methylazetidine-2-carboxylic-acid]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)